2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine
Overview
Description
2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine is a chemical compound with the molecular formula C13H27N3 and a molecular weight of 225.37 g/mol . This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group at the nitrogen atom. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine typically involves the reaction of 1-methylpiperidine with piperidine-4-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method involves the continuous mixing of reactants in a flow reactor, which provides better control over reaction conditions and improves the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions produce amine derivatives .
Scientific Research Applications
2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine include:
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 1-(1-Methyl-4-piperidinyl)piperazine
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-(1-Piperidinyl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes two piperidine rings connected by an ethanamine linker. This unique structure allows it to interact with specific molecular targets in ways that other similar compounds may not, making it valuable for certain research and industrial applications .
Properties
IUPAC Name |
2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-8-5-13(6-9-15)16-10-3-12(2-7-14)4-11-16/h12-13H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGPJUTFIXFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.